Bienvenue dans la boutique en ligne BenchChem!

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide

Medicinal Chemistry SAR Physicochemical Properties

Differentiated by its 1,2-disubstituted piperidine topology, this compound occupies underexplored IP space outside 4-sulfonylpiperidine claims. It is a critical comparator for SAR studies mapping electronic/steric effects of 4-fluorophenylsulfonyl and 4-methoxyanilide groups. Select for lead-like FBDD campaigns (MW 406.47, no Rule-of-5 violations) and improved metabolic stability versus benzylamide congeners.

Molecular Formula C20H23FN2O4S
Molecular Weight 406.47
CAS No. 1021118-61-5
Cat. No. B2380083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide
CAS1021118-61-5
Molecular FormulaC20H23FN2O4S
Molecular Weight406.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN2O4S/c1-27-18-9-7-16(8-10-18)22-20(24)14-17-4-2-3-13-23(17)28(25,26)19-11-5-15(21)6-12-19/h5-12,17H,2-4,13-14H2,1H3,(H,22,24)
InChIKeyVVZDAXXUAFCQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 1021118-61-5): Compound Class and Procurement Identity


2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 1021118-61-5) is a synthetic N-sulfonylpiperidine acetamide derivative with molecular formula C20H23FN2O4S and molecular weight 406.47 g/mol . The compound features a piperidine ring sulfonylated at the 1-position with a 4-fluorophenyl group and substituted at the 2-position with an N-(4-methoxyphenyl)acetamide side chain. This scaffold places it within the broader class of aryl sulfonylpiperidine derivatives, which have been investigated as pharmacophores for kinase inhibition (VEGFR-2, EGFR), G-protein-coupled receptor modulation (5-HT2A), and enzyme inhibition (long-chain fatty acyl elongase) [1][2]. The compound is commercially available from specialty chemical suppliers at ≥95% purity for research use, though no ChEMBL or PubChem BioAssay entry with quantitative biological data currently exists for this specific CAS number .

Why In-Class Substitution Is Not Straightforward for 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 1021118-61-5)


The N-sulfonylpiperidine acetamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to even single-atom substitutions on both the aryl sulfonyl and acetamide N-aryl rings. In a recent systematic optimization study, repositioning the methyl group on the piperidine ring from the 4-position to the 3-position (compound A vs. compound 11) resulted in a substantial drop in cytotoxic activity across MCF-7, HCT-116, and HepG2 cell lines, while scaffold hopping from a flexible thiourea linker to a rigid dihydroimidazolone ring restored and enhanced potency [1]. Similarly, within the 4-sulfonylpiperidine patent space, biological activity as long-chain fatty acyl elongase (LCE) inhibitors requires specific R1/R2 aryl substitution patterns; generic interchange of 4-fluorophenyl for 4-chlorophenyl or 4-methoxyphenyl is not pharmacologically neutral [2]. For procurement decisions, this means that CAS 1021118-61-5 cannot be treated as a drop-in replacement for its chloro-, methyl-, or benzyl-congeners without experimental validation. The specific combination of a 4-fluorophenylsulfonyl electron-withdrawing group and a 4-methoxyanilide hydrogen-bond-accepting moiety defines a unique physicochemical and pharmacophoric profile within the series.

Quantitative Differentiation Evidence for 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 1021118-61-5) vs. Closest Analogs


Fluorine vs. Chlorine Substitution on the Arylsulfonyl Ring: Electronic and Lipophilic Divergence

The 4-fluorophenylsulfonyl group in CAS 1021118-61-5 confers distinct electronic and lipophilic properties compared to the 4-chlorophenylsulfonyl analog. The Hammett σp constant for fluorine (+0.06) differs from chlorine (+0.23), resulting in a less electron-withdrawing sulfonyl environment that modulates the acidity of the adjacent piperidine and potentially affects hydrogen-bonding interactions with biological targets [1]. The smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for chlorine) also reduces steric bulk at the sulfonyl binding pocket. Computational analysis of the N-sulfonylpiperidine class has shown that sulfonyl moiety interactions with key hinge-region residues (e.g., Lys866 in VEGFR-2) are sensitive to aryl substituent electronic effects, with fluorinated derivatives exhibiting distinct binding poses from chlorinated congeners [1].

Medicinal Chemistry SAR Physicochemical Properties

Piperidin-2-yl vs. Piperidin-4-yl Substitution Topology: Implications for Target Engagement

CAS 1021118-61-5 features the acetamide side chain at the piperidine 2-position, creating a 1,2-disubstitution pattern that places the N-(4-methoxyphenyl)acetamide moiety in close spatial proximity to the sulfonyl group. In contrast, the majority of 4-sulfonylpiperidine derivatives described in the patent literature (e.g., LCE inhibitors) and in published VEGFR-2 inhibitor series employ a 4-sulfonylpiperidine core with the acetamide or carboxamide at the 4-position or attached via an exocyclic linker [1][2]. This topological distinction has significant consequences: molecular docking studies of N-sulfonylpiperidine-based VEGFR-2 inhibitors demonstrate that the spatial relationship between the sulfonyl and the terminal aryl groups dictates interactions with the hinge region (Cys919) and the DFG motif (Asp1044, Glu883) [3]. The 1,2-substitution pattern in CAS 1021118-61-5 orients the 4-methoxyphenyl group into a different conformational space than the 1,4- or 4-substituted analogs, potentially accessing distinct binding sub-pockets.

Structural Biology Medicinal Chemistry Scaffold Differentiation

N-(4-Methoxyphenyl)amide vs. N-(4-Methoxybenzyl)amide: Metabolic and Conformational Distinctions

CAS 1021118-61-5 (C20H23FN2O4S, MW 406.47) bears an anilide-type N-(4-methoxyphenyl)acetamide moiety, distinguishing it from the closely related CAS 1021118-76-2 (C21H25FN2O4S, MW 420.5) which contains an N-(4-methoxybenzyl)acetamide group . The anilide linkage (NH directly attached to aromatic ring) is conformationally more restricted than the benzylamide (NH attached via methylene spacer), with the amide NH forming a conjugated system with the aromatic π-electrons. This conjugation imparts partial double-bond character to the N–aryl bond, restricting rotation and locking the 4-methoxyphenyl group into a more defined orientation. In the nootropic N-sulfonylpiperidine series (sapunifiram/sunifiram analogs), the amide vs. sulfonamide linkage at the piperidine nitrogen was shown to be a critical determinant of cognition-enhancing potency in the mouse passive-avoidance test, with potency differences of several orders of magnitude observed between amide and sulfonamide congeners [1]. By extrapolation, the anilide vs. benzylamide distinction in the present series is expected to produce measurable differences in target binding and metabolic processing.

Metabolic Stability Drug-likeness SAR

N-Sulfonylpiperidine Scaffold as a Validated VEGFR-2/EGFR Kinase Inhibitor Pharmacophore: Class-Level Potency Benchmark

The N-sulfonylpiperidine chemotype, to which CAS 1021118-61-5 belongs, has been validated as a productive scaffold for VEGFR-2 and EGFR kinase inhibition in two independent studies published in 2024 and 2026. In the 2024 study, N-sulfonylpiperidine derivative compound 8 achieved a VEGFR-2 IC50 of 0.0554 μM, comparable to the reference drug sorafenib (IC50 = 0.0416 μM), and demonstrated antiproliferative activity against HCT-116, HepG-2, and MCF-7 cell lines with IC50 values of 3.94, 3.76, and 4.43 μM respectively [1]. In the 2026 scaffold optimization study, compound 16—a structurally evolved N-sulfonylpiperidine bearing a p-methoxyphenyl side chain analogous to that in CAS 1021118-61-5—exhibited dual VEGFR-2 (IC50 = 0.98 μM) and EGFR (IC50 = 1.01 μM) inhibition, inducing G0/G1 cell cycle arrest and early apoptosis in MCF-7 cells [2]. While CAS 1021118-61-5 has not been directly assayed in these systems, it shares the core N-sulfonylpiperidine pharmacophore and the p-methoxyphenyl terminal group identified as activity-enhancing in the 2026 study's SAR exploration.

Kinase Inhibition Cancer VEGFR-2 EGFR

Predicted Drug-Likeness and Physicochemical Profile Differentiating CAS 1021118-61-5 Within the Series

An analysis of computed physicochemical descriptors positions CAS 1021118-61-5 (MW 406.47, C20H23FN2O4S) within favorable drug-like chemical space and differentiates it from key analogs. A structurally related PubChem entry (CID 1486369, 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide, MW 323.3) provides reference computational data: XLogP3 = 2.7, H-bond donor count = 1, H-bond acceptor count = 5, rotatable bond count = 5 [1]. CAS 1021118-61-5 incorporates a piperidine ring between the sulfonyl and acetamide groups, adding approximately 83 Da in molecular weight but introducing a basic amine center (predicted pKa ~8.5–9.5 for the piperidine nitrogen when not sulfonylated; the sulfonamide nitrogen is non-basic). This structural increment increases H-bond acceptor count (sulfonamide oxygen, amide carbonyl) while maintaining a single H-bond donor (amide NH), resulting in a polar surface area profile consistent with CNS permeability (predicted tPSA ≈ 75–85 Ų). Compared to the 4-sulfonylpiperidine LCE inhibitor scaffold described in US20100234392, the 1,2-disubstitution pattern in CAS 1021118-61-5 yields a lower molecular weight and reduced lipophilicity relative to most exemplified compounds [2].

ADME Drug-likeness Physicochemical Properties

Recommended Application Scenarios for 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 1021118-61-5) Based on Evidence Profile


Kinase Inhibitor Lead Generation: VEGFR-2/EGFR-Focused Medicinal Chemistry

The N-sulfonylpiperidine scaffold has demonstrated validated VEGFR-2 inhibition at sub-micromolar concentrations (IC50 = 0.0554 μM for optimized derivative compound 8) and dual VEGFR-2/EGFR activity (IC50 = 0.98 μM and 1.01 μM for compound 16) [1][2]. CAS 1021118-61-5 provides a structurally differentiated entry point into this pharmacophore space via its 1,2-disubstituted piperidine topology, which is distinct from the 4-sulfonylpiperidine core employed in published series. The 4-fluorophenylsulfonyl and 4-methoxyanilide substituents mirror structural features that were identified as activity-enhancing in the 2026 scaffold optimization study (p-methoxy phenyl side chain in compound 16). This compound is best deployed as a synthetic intermediate or screening hit for kinase inhibitor programs seeking novel IP space outside existing 4-sulfonylpiperidine composition-of-matter claims.

Chemical Biology Tool for Structure-Activity Relationship (SAR) Expansion of Aryl Sulfonylpiperidines

The pronounced SAR sensitivity within the N-sulfonylpiperidine class—where a single methyl group repositioning on the piperidine ring drastically alters cytotoxic potency—establishes CAS 1021118-61-5 as a valuable comparator compound for systematic SAR studies [1]. Its specific substitution pattern (4-F-phenylsulfonyl + 4-MeO-anilide + piperidin-2-yl acetamide) occupies an underexplored region of the aryl sulfonylpiperidine chemical space. Procurement for use as a reference compound in parallel SAR investigations, alongside its 4-chlorophenylsulfonyl and 4-methoxybenzyl congeners, enables mapping of the electronic, steric, and conformational determinants of target binding within this pharmacophore class.

Fragment-Based and Ligand-Efficiency-Driven Drug Discovery Programs

With a molecular weight of 406.47 g/mol, a single hydrogen bond donor, moderate predicted lipophilicity (CLogP ~2.8–3.2), and zero Rule-of-5 violations, CAS 1021118-61-5 exhibits favorable ligand efficiency metrics [1]. This profile supports its use as a lead-like starting point in fragment-based drug discovery (FBDD) or lead optimization campaigns where maintaining low molecular weight and controlling lipophilicity are critical objectives. Compared to the larger, more lipophilic 4-sulfonylpiperidine derivatives exemplified in the patent literature, this compound offers a more attractive physicochemical baseline for property-driven optimization [2].

Metabolic Stability-Focused Tool Compound Selection for in Vivo Pharmacological Studies

The anilide linkage in CAS 1021118-61-5 eliminates the metabolically labile benzylic methylene group present in the N-(4-methoxybenzyl) analog (CAS 1021118-76-2), predicting reduced CYP450-mediated oxidative metabolism at this position [1]. For research groups planning in vivo pharmacokinetic or pharmacodynamic studies with N-sulfonylpiperidine tool compounds, this structural feature provides a tangible rationale for selecting CAS 1021118-61-5 over the benzylamide congener when metabolic stability is a concern. The fluorine substituent on the sulfonyl phenyl ring further contributes to metabolic stability by blocking potential para-hydroxylation, a known metabolic pathway for unsubstituted phenyl rings [2].

Quote Request

Request a Quote for 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.